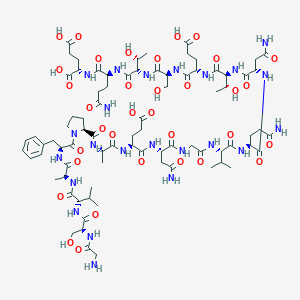
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine, also known as DMTS, is a heterocyclic organic compound with the chemical formula C9H17NS. It is a colorless liquid with a pungent odor that is commonly used in scientific research. DMTS has a unique structure that makes it useful in a variety of applications, including as a synthetic intermediate and as a catalyst in chemical reactions. In
Wirkmechanismus
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine acts as a nucleophile in chemical reactions, meaning it donates a pair of electrons to another molecule or ion. This property makes it useful in a variety of chemical reactions, including the synthesis of lactams and the conversion of aldehydes to nitriles. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as an anti-cancer agent and neuroprotective agent.
Biochemische Und Physiologische Effekte
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential as an anti-cancer agent and neuroprotective agent. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine in lab experiments is its versatility as a synthetic intermediate and catalyst. It can be used in a variety of chemical reactions, making it useful in a wide range of research applications. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine is relatively inexpensive and easy to obtain, making it a cost-effective option for lab experiments.
One limitation of using 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine in lab experiments is its potential toxicity. 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to be toxic to some cell types, and exposure to high concentrations of 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine can cause irritation to the skin and eyes. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine is highly flammable and should be handled with care.
Zukünftige Richtungen
There are many future directions for research involving 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine. One area of interest is its potential as an anti-cancer agent. Several studies have shown that 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has anti-cancer effects in animal models, and further research is needed to determine its potential as a cancer treatment in humans.
Another area of interest is the potential of 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine as a neuroprotective agent. Studies have shown that 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has antioxidant and anti-inflammatory effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, further research is needed to determine the safety and toxicity of 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine in humans. While it has been shown to be relatively safe in animal studies, more research is needed to determine its potential effects on human health.
Synthesemethoden
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine can be synthesized through a variety of methods, including the reaction of 2-methyl-1-propanethiol with acrylonitrile or the reaction of 2-methyl-1-propanethiol with 1,2-dichloroethane. Another method involves the reaction of 2-methyl-1-propanethiol with sulfur in the presence of a catalyst such as copper or iron. The resulting product is then treated with acetic anhydride to form 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has a wide range of scientific research applications, including as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in chemical reactions, such as the synthesis of lactams and the conversion of aldehydes to nitriles. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been studied for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
136228-41-6 |
|---|---|
Produktname |
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine |
Molekularformel |
C9H17NS |
Molekulargewicht |
171.31 g/mol |
IUPAC-Name |
4,5-dimethyl-2-propan-2-yl-3,6-dihydrothiazine |
InChI |
InChI=1S/C9H17NS/c1-7(2)10-5-8(3)9(4)6-11-10/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
VXYQPQHCPVZTAY-UHFFFAOYSA-N |
SMILES |
CC1=C(CSN(C1)C(C)C)C |
Kanonische SMILES |
CC1=C(CSN(C1)C(C)C)C |
Synonyme |
2H-1,2-Thiazine,3,6-dihydro-4,5-dimethyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)







![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)

